molecular formula C8H7N3O B7721035 7-amino-1H-quinazolin-4-one

7-amino-1H-quinazolin-4-one

Cat. No.: B7721035
M. Wt: 161.16 g/mol
InChI Key: WQXFFJUUIIGPRY-UHFFFAOYSA-N
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Description

7-amino-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an amino group at the 7th position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid with formamide under reflux conditions to form the quinazolinone core. The amino group can then be introduced at the 7th position through nucleophilic substitution reactions using appropriate reagents such as ammonia or amines .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-yielding and cost-effective synthetic routes. One such method includes the use of metal-catalyzed reactions, such as copper-mediated tandem C-H amination and annulation of benzamides and amidines . These methods provide efficient and scalable routes for the production of quinazolinone derivatives.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazolinone core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a wide range of biological activities and potential therapeutic applications .

Scientific Research Applications

7-amino-1H-quinazolin-4-one has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 7-amino-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which contributes to its anticancer activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 4-phenyl quinazoline

Uniqueness

7-amino-1H-quinazolin-4-one is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, leading to its diverse biological activities .

Properties

IUPAC Name

7-amino-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXFFJUUIIGPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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